methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 186672-67-3
VCID: VC0347991
InChI: InChI=1S/C11H11N3O2/c1-16-11(15)9-8(10(12)14-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H3,12,13,14)
SMILES: COC(=O)C1=C(C(=NN1)N)C2=CC=CC=C2
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22g/mol

methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

CAS No.: 186672-67-3

Cat. No.: VC0347991

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22g/mol

* For research use only. Not for human or veterinary use.

methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate - 186672-67-3

Specification

CAS No. 186672-67-3
Molecular Formula C11H11N3O2
Molecular Weight 217.22g/mol
IUPAC Name methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate
Standard InChI InChI=1S/C11H11N3O2/c1-16-11(15)9-8(10(12)14-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H3,12,13,14)
Standard InChI Key MTDVXUWTHLHOTP-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=NN1)N)C2=CC=CC=C2

Introduction

Chemical Properties and Structure

Molecular Information

Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate possesses specific molecular characteristics that define its chemical identity and properties. The compound's molecular information is summarized in the following table:

ParameterValue
CAS Number186672-67-3
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
IUPAC Namemethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate
Standard InChIInChI=1S/C11H11N3O2/c1-16-11(15)9-8(10(12)14-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H3,12,13,14)
Standard InChIKeyMTDVXUWTHLHOTP-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(C(=NN1)N)C2=CC=CC=C2
PubChem Compound ID82078911

These molecular parameters provide essential reference data for researchers working with this compound, facilitating its identification, characterization, and comparison with related structures.

Structural Characteristics

The structure of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate features a pyrazole core with specific substitutions that contribute to its chemical behavior and biological activities. The pyrazole ring contains two adjacent nitrogen atoms at positions 1 and 2, creating the characteristic 1H-pyrazole structure. The key structural elements of this compound include:

Physical Properties

While comprehensive experimental data on the physical properties of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate is limited in the available literature, certain characteristics can be inferred based on its structure and comparison with similar pyrazole derivatives. The compound likely exists as a crystalline solid at room temperature, with a color ranging from white to off-white or pale yellow, which is typical for many similar heterocyclic compounds.

The solubility profile of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate is expected to reflect its balanced hydrophilic and hydrophobic characteristics. The compound likely demonstrates moderate to good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO), while exhibiting limited solubility in water. This solubility pattern stems from the presence of both lipophilic components (phenyl ring) and hydrophilic groups (amino and carboxylate functionalities) within the molecule.

Regarding stability, the compound is expected to be relatively stable under standard laboratory conditions but may be susceptible to hydrolysis of the methyl ester group under strongly acidic or basic conditions. Additionally, the compound likely exhibits characteristic UV absorption patterns due to the presence of both the aromatic phenyl ring and the conjugated pyrazole system, making UV spectroscopy a potentially useful method for its identification and quantification.

Synthesis Methods

Optimization Considerations

The successful synthesis of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate would require careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. Several considerations would be important in this optimization process:

Temperature control represents a critical factor, as pyrazole formation reactions often require specific temperature ranges to favor cyclization while preventing decomposition of sensitive intermediates. The selection of appropriate solvents based on reactant solubility and reaction mechanism is also essential, with polar aprotic solvents often being preferred for many heterocycle syntheses.

Biological Activities and Applications

Pharmacological Profile

Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate, like many pyrazole derivatives, exhibits a diverse pharmacological profile that makes it valuable for medicinal chemistry research. Based on the information available in the search results, this compound shows potential for various biological activities, particularly in the areas of anti-inflammatory, analgesic, and antimicrobial applications.

The pharmacological properties of this compound likely stem from its ability to interact with specific biological targets involved in pain signaling, inflammatory cascades, or microbial functions. The amino group at position 3 may contribute to hydrogen bonding interactions with protein targets, while the phenyl ring at position 4 could engage in hydrophobic and π-π stacking interactions with aromatic residues in binding pockets. The methyl carboxylate group at position 5 may participate in additional interactions, further enhancing the compound's binding affinity and selectivity for specific biological targets.

While detailed experimental data on the pharmacological properties of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate is limited in the available search results, the compound's structural features suggest potential activity across multiple therapeutic areas, positioning it as a promising starting point for drug discovery efforts.

Research Findings and Development Status

Comparative Analysis with Related Compounds

A comparative analysis of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate with related pyrazole derivatives provides valuable insights into the relationship between structural variations and biological activities. When compared to compounds like methyl 3-amino-1H-pyrazole-4-carboxylate (which lacks the phenyl group at position 4) , the target compound likely exhibits different physicochemical properties and biological activities due to the presence of the additional aromatic ring.

Similarly, comparison with 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide highlights the potential impact of variations in the position of substituents and the nature of functional groups. The difference in the position of the amino group, the presence of a methyl group, and the conversion of the ester to an amide functionality likely result in distinct biological profiles between these related compounds.

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